3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a benzodioxocin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a suitable benzodioxocin derivative, followed by amination. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperatures and pressures to achieve the desired fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the synthesis while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted in anhydrous solvents under inert atmosphere to prevent unwanted side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while reduction can produce fluorinated alcohols or amines.
Scientific Research Applications
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with applications in polymer synthesis and materials science.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine is unique due to its benzodioxocin ring structure combined with multiple fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9F4NO2 |
---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoro-2,5-dihydro-1,6-benzodioxocin-8-amine |
InChI |
InChI=1S/C10H9F4NO2/c11-9(12)4-16-7-2-1-6(15)3-8(7)17-5-10(9,13)14/h1-3H,4-5,15H2 |
InChI Key |
RLVVPDPGENUMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(COC2=C(O1)C=CC(=C2)N)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.